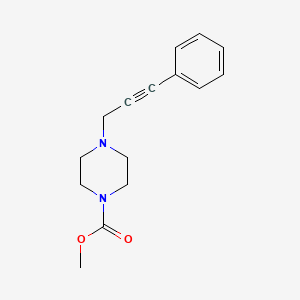![molecular formula C19H21N5OS B6972255 1-[1-(4-Methyl-1,3-thiazol-2-yl)cyclopentyl]-3-(4-pyrazol-1-ylphenyl)urea](/img/structure/B6972255.png)
1-[1-(4-Methyl-1,3-thiazol-2-yl)cyclopentyl]-3-(4-pyrazol-1-ylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(4-Methyl-1,3-thiazol-2-yl)cyclopentyl]-3-(4-pyrazol-1-ylphenyl)urea is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiazole ring, a cyclopentyl group, and a pyrazole ring, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-Methyl-1,3-thiazol-2-yl)cyclopentyl]-3-(4-pyrazol-1-ylphenyl)urea typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and pyrazole intermediates, followed by their coupling with a cyclopentyl isocyanate derivative. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is crucial to maintain consistency and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
1-[1-(4-Methyl-1,3-thiazol-2-yl)cyclopentyl]-3-(4-pyrazol-1-ylphenyl)urea can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogenated solvents, strong nucleophiles; often requires elevated temperatures and inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-[1-(4-Methyl-1,3-thiazol-2-yl)cyclopentyl]-3-(4-pyrazol-1-ylphenyl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving inflammation or microbial infections.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 1-[1-(4-Methyl-1,3-thiazol-2-yl)cyclopentyl]-3-(4-pyrazol-1-ylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[1-(4-Methyl-1,3-thiazol-2-yl)cyclopentyl]-3-(4-pyrazol-1-ylphenyl)urea: shares similarities with other thiazole and pyrazole derivatives, such as:
Uniqueness
What sets this compound apart is its cyclopentyl group, which imparts unique steric and electronic properties. These properties can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and development.
Eigenschaften
IUPAC Name |
1-[1-(4-methyl-1,3-thiazol-2-yl)cyclopentyl]-3-(4-pyrazol-1-ylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS/c1-14-13-26-17(21-14)19(9-2-3-10-19)23-18(25)22-15-5-7-16(8-6-15)24-12-4-11-20-24/h4-8,11-13H,2-3,9-10H2,1H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCJSJFAOCDNSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C2(CCCC2)NC(=O)NC3=CC=C(C=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(1-tert-butyltriazol-4-yl)methyl]-N-(3-methoxyphenyl)piperidin-4-amine](/img/structure/B6972185.png)
![1-[(1-tert-butyltriazol-4-yl)methyl]-N-propan-2-ylpyrrolidine-3-sulfonamide](/img/structure/B6972189.png)
![2-[1-[(1-Tert-butyltriazol-4-yl)methyl]pyrrolidin-2-yl]-4-phenyl-5-propan-2-yl-1,3-oxazole](/img/structure/B6972194.png)
![2-[(1-tert-butyltriazol-4-yl)methyl-methylamino]-N-phenylacetamide](/img/structure/B6972201.png)
![2-(3-Bromo-4-fluorophenyl)-4-[(1-tert-butyltriazol-4-yl)methyl]morpholine](/img/structure/B6972205.png)
![N-[(1-tert-butyltriazol-4-yl)methyl]-N-methyl-1-methylsulfinylpropan-2-amine](/img/structure/B6972208.png)
![6-Bromo-4-[(1-tert-butyltriazol-4-yl)methyl]-2,3-dihydro-1,4-benzoxazine](/img/structure/B6972220.png)
![1-[(3-Sulfamoylphenyl)methyl]-3-(thian-3-yl)urea](/img/structure/B6972225.png)
![[1-[(3-Fluorophenyl)methyl-methylamino]-1-oxopropan-2-yl] 5-amino-2-methylpyrazole-3-carboxylate](/img/structure/B6972230.png)
![N,N-dimethyl-4-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-ylcarbamoylamino)pyridine-2-carboxamide](/img/structure/B6972236.png)
![N-[1-(2,2-difluoroethyl)pyrazol-3-yl]-1-methyl-3,5-dihydro-2H-1,4-benzodiazepine-4-carboxamide](/img/structure/B6972240.png)

![3,3-dimethyl-2-oxo-N-[[1-(2-phenylethyl)imidazol-2-yl]methyl]butanamide](/img/structure/B6972271.png)
![2-methyl-5-[2-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]pyran-4-one](/img/structure/B6972284.png)
